![molecular formula C15H18N2O2 B021702 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine CAS No. 96331-95-2](/img/structure/B21702.png)
2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine
Overview
Description
Preparation Methods
Industrial-Scale Production Considerations
Scalability Challenges and Solutions
Parameter | Laboratory Scale | Industrial Adaptation |
---|---|---|
Reactor Type | Batch autoclave | Continuous flow reactor |
Catalyst Recovery | Single-use Pd/C | Fixed-bed Pd/C regeneration |
Solvent Handling | Manual distillation | Automated recycling systems |
Industrial implementations prioritize catalyst reuse and solvent recovery to reduce costs. Fixed-bed reactors with immobilized Pd/C enable continuous operation, minimizing downtime . DMF’s high boiling point (153°C) complicates removal; alternatives like ethanol or water-miscible solvents are under investigation but remain unexplored in published protocols .
Analytical Characterization of the Product
Spectroscopic Validation
Post-synthesis analysis ensures structural fidelity:
-
¹H NMR : Aromatic protons resonate at δ 6.5–7.5 ppm, with ethoxy (–OCH₂CH₂O–) signals at δ 3.8–4.3 ppm .
-
IR Spectroscopy : N–H stretches (≈3400 cm⁻¹) and C–O–C vibrations (≈1250 cm⁻¹) confirm functional groups .
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Mass Spectrometry : Molecular ion peak at m/z 258.32 aligns with the formula C₁₅H₁₈N₂O₂ .
Reaction Optimization and Yield Enhancement
Catalyst Loading and Efficiency
Pd/C Loading (wt%) | Yield (%) | Purity (%) |
---|---|---|
5 | 78 | 95 |
10 | 95 | 98 |
15 | 96 | 97 |
Increasing Pd/C beyond 10% provides marginal yield gains, suggesting optimal activity at lower loadings . Catalyst poisoning by DMF-derived byproducts may limit recyclability.
Solvent | Boiling Point (°C) | Toxicity Profile | Compatibility with Pd/C |
---|---|---|---|
DMF | 153 | High | Excellent |
Ethanol | 78 | Low | Moderate |
Water | 100 | Non-toxic | Poor |
Ethanol-water mixtures show promise but require elevated pressures for nitro group reduction .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Nickel-based catalysts and hydrogen gas are commonly used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Fluorescent Probes for Calcium Ions
One of the primary applications of 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine is in the development of fluorescent probes for detecting calcium ions (Ca²+) within biological systems. Calcium ions are critical for various cellular processes, including:
- Signal Transduction : Calcium plays a vital role in transmitting signals within cells.
- Muscle Contraction : It is essential for muscle function.
- Neurotransmitter Release : Calcium ions facilitate the release of neurotransmitters at synapses.
The fluorescent properties of this compound allow researchers to visualize and quantify calcium levels in real-time, providing insights into cellular functions and signaling pathways .
Biochemical Assays
In addition to its use as a fluorescent probe, this compound is utilized in various biochemical assays aimed at studying cellular interactions and mechanisms. Its ability to modulate cellular functions through fluorescent signaling enhances its utility in:
- Cell Imaging : Monitoring live-cell dynamics.
- Drug Discovery : Evaluating the effects of potential therapeutic compounds on calcium signaling pathways.
Case Studies and Research Findings
Research has demonstrated that this compound can effectively bind to calcium ions, allowing for detailed studies on intracellular calcium dynamics . For instance:
- A study highlighted its application in monitoring calcium fluctuations during neuronal activity, revealing critical insights into synaptic transmission mechanisms.
- Another investigation utilized this compound to assess the impact of pharmacological agents on calcium signaling pathways in cardiac cells.
These studies underscore the compound's versatility and importance in advancing our understanding of cellular processes.
Mechanism of Action
The compound acts as an intermediate in the synthesis of fluorescent dyes, particularly calcium ion probes. It interacts with its targets to produce a fluorescent signal in the presence of calcium ions. This interaction is crucial for understanding calcium signaling pathways in biological systems.
Comparison with Similar Compounds
Chemical Identification :
- IUPAC Name: 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine
- CAS Number : 96331-95-2
- Molecular Formula : C₁₅H₁₈N₂O₂
- Molecular Weight : 258.32 g/mol
- Physical Properties :
Applications: Primarily used as a building block in synthesizing fluorescent dyes and Ca²⁺ probes. Its branched ethoxy-aminophenoxy structure enables chelation and photostability, critical for sensor development .
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of this compound with analogous compounds:
Biological Activity
2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine, also known by its CAS number 96331-95-2, is a chemical compound that has garnered attention for its potential biological activities. This compound serves primarily as a building block for synthesizing fluorescent dyes, particularly those targeting calcium ions (Ca²⁺). Understanding its biological activity is crucial for its application in cellular imaging and biochemical assays.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of an amino group, a phenoxy group, and an ethoxy linkage. Its molecular formula is C₁₅H₁₈N₂O₂, with a molecular weight of 258.32 g/mol. The functional groups within this compound contribute to its solubility in organic solvents and its reactivity in various chemical reactions.
Biological Applications
The primary biological application of this compound lies in its role as a fluorescent probe for detecting intracellular calcium levels. Calcium ions are vital for numerous cellular processes including signal transduction, muscle contraction, and neurotransmitter release. By utilizing this compound in research settings, scientists can gain insights into the dynamics of calcium signaling within cells.
Table 1: Comparison of Similar Compounds
Compound Name | Structure Features | Primary Application |
---|---|---|
This compound | Amino group, phenoxy linkage | Fluorescent probe for Ca²⁺ detection |
Phenol Red | Sulfonic acid group, phenolic structure | pH indicator |
Fluorescein | Xanthene core, two hydroxyl groups | Fluorescent dye |
Calcein | Carboxylic acid groups, fluorescein derivative | Calcium ion detection |
Research indicates that this compound interacts with calcium ions to modulate cellular functions through fluorescent signaling. The compound's ability to act as a Ca²⁺ probe allows it to monitor changes in intracellular calcium concentrations during various physiological processes. This is particularly useful in studies examining cellular responses to stimuli or stress.
Case Studies and Research Findings
- Calcium Ion Detection : A study demonstrated the synthesis of fluorescent sensors based on this compound to detect localized changes in Ca²⁺ concentrations within cells. These sensors were shown to effectively monitor Ca²⁺ dynamics during muscle contraction and cell signaling events, providing valuable data on how cells respond to external stimuli .
- Fluorescent Probes : Another research article highlighted the development of dual-excitation ratiometric calcium sensors utilizing derivatives of this compound. These sensors were capable of providing real-time measurements of Ca²⁺ levels in living cells, thereby enhancing our understanding of calcium's role in various biological processes .
- Synthesis and Reactivity : The compound is synthesized through multi-step organic reactions involving etherification and amination processes. Its structural components allow it to participate in nucleophilic substitution reactions and electrophilic aromatic substitutions, making it versatile for further modifications .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-[2-(2-Aminophenoxy)ethoxy]-4-methyl-benzenamine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving ethoxy-linked intermediates. For example, analogous compounds with ethoxy chains are prepared by reacting hydroxybenzaldehyde derivatives with dichloroethyl ethers in DMF under inert conditions (e.g., N₂ atmosphere). Reaction optimization includes controlling stoichiometry (e.g., 1:2 molar ratio of phenolic precursor to dichloroether) and temperature (80–100°C for 12–24 hours). Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR : To confirm aromatic proton environments (δ 6.5–7.5 ppm for benzene rings) and ethoxy chain integration.
- IR : To identify amine (–NH₂, ~3400 cm⁻¹) and ether (–C–O–C–, ~1250 cm⁻¹) functional groups.
- X-ray Crystallography : For resolving bond angles (e.g., ~109° for C–O–C linkages) and dihedral angles between aromatic planes (e.g., ~78° in similar structures) .
Q. How can researchers assess the compound’s stability under laboratory conditions?
- Methodological Answer : Stability tests include:
- Thermogravimetric Analysis (TGA) : To determine decomposition temperatures (e.g., >200°C for related benzamine derivatives).
- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photoactivity.
- Solubility Profiling : Test in polar (e.g., DMSO) and non-polar solvents to guide storage conditions .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data be resolved for this compound?
- Methodological Answer : Ambiguities in X-ray data (e.g., disordered ethoxy chains) can be addressed by:
- Refining crystallographic models using software like SHELXL.
- Cross-validating with DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical and experimental bond lengths/angles .
- Example : In analogous structures, hydrogen bonding (O–H···O, ~2.8 Å) and CH-π interactions (C–H···π, ~3.1 Å) are critical for resolving packing ambiguities .
Q. What strategies mitigate contradictions in spectroscopic data across studies?
- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects or impurities. Mitigation includes:
- Referencing standardized databases (e.g., NIST Chemistry WebBook) for solvent-specific chemical shifts .
- Repurifying samples via recrystallization (e.g., using ethanol/water mixtures) and reacquiring spectra under controlled conditions .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer : Yield optimization involves:
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance ethoxy group formation.
- Solvent Optimization : Replace DMF with greener solvents (e.g., acetonitrile) while monitoring reaction kinetics.
- Table : Preliminary yield data for solvent systems:
Solvent | Yield (%) | Purity (%) |
---|---|---|
DMF | 72 | 98 |
Acetonitrile | 65 | 95 |
Q. What computational methods predict the compound’s intermolecular interactions?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) and docking studies can model interactions like:
- Hydrogen bonding networks in crystal lattices.
- Solvent-accessible surface areas (SASA) to predict solubility.
- Case Study : MD simulations of similar benzamines show ethoxy chains adopt gauche conformations in aqueous environments, affecting aggregation .
Q. How can the compound’s potential as a biochemical probe be evaluated?
- Methodological Answer : Initial assessments include:
- Fluorescence Quenching Assays : To test binding with biomolecules (e.g., albumin).
- Enzyme Inhibition Studies : Screen against target enzymes (e.g., kinases) using kinetic assays (IC₅₀ determination).
- Table : Example inhibition data for related compounds:
Target Enzyme | IC₅₀ (μM) |
---|---|
Kinase A | 12.3 |
Protease B | >100 |
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s thermal stability?
- Methodological Answer : Reproduce TGA/DSC experiments under identical conditions (heating rate: 10°C/min, N₂ atmosphere). Compare results with NIST-curated data to identify outliers. Contradictions may arise from sample purity or instrument calibration errors .
Q. Safety and Handling
Q. What precautions are necessary for handling this compound in aqueous environments?
Properties
IUPAC Name |
2-[2-(2-aminophenoxy)ethoxy]-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-11-6-7-13(17)15(10-11)19-9-8-18-14-5-3-2-4-12(14)16/h2-7,10H,8-9,16-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJQPJBLGFGESM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCOC2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60546712 | |
Record name | 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96331-95-2 | |
Record name | 2-[2-(2-Aminophenoxy)ethoxy]-4-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60546712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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